potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione
Description
Potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione is a potassium salt of a thiazolidinedione (TZD) derivative. TZDs are a class of compounds known for their insulin-sensitizing properties, primarily acting as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism . The compound features a thiazolidine-2,4-dione core substituted with a benzyl group attached to a pyridin-3-ylaminoethoxy chain. The potassium counterion likely enhances solubility and bioavailability compared to the free acid form, which is common in other TZDs like pioglitazone and rosiglitazone .
Properties
Molecular Formula |
C18H18KN3O3S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |
InChI |
InChI=1S/C18H19N3O3S.K/c1-21(14-3-2-8-19-12-14)9-10-24-15-6-4-13(5-7-15)11-16-17(22)20-18(23)25-16;/h2-8,12,16H,9-11H2,1H3,(H,20,22,23);/q;+1/p-1 |
InChI Key |
UONGFMICIHPNCG-UHFFFAOYSA-M |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CN=CC=C3.[K+] |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The preparation of potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione generally involves the following key steps:
Synthesis of the 1,3-thiazolidine-2,4-dione core: This heterocycle is commonly prepared by cyclocondensation reactions involving thiourea derivatives and α-halo carbonyl compounds or malonic acid derivatives, which form the thiazolidinedione ring system.
Introduction of the 5-substituent: The 5-position of the thiazolidinedione ring is functionalized with a benzyl-type substituent bearing the 4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl moiety. This is typically achieved via nucleophilic substitution or alkylation reactions using appropriately functionalized benzyl halides or ethers.
Formation of the potassium salt: The final compound is isolated as a potassium salt by treatment with potassium hydroxide or potassium carbonate, which deprotonates the thiazolidin-3-ide moiety, enhancing solubility and stability.
Detailed Synthetic Route
A representative synthetic route based on literature and patent data includes:
Preparation of the substituted benzyl intermediate:
- Starting from 4-hydroxybenzyl alcohol or 4-hydroxybenzyl halide, the phenolic hydroxyl group is etherified with 2-(methyl(pyridin-3-yl)amino)ethyl moiety using alkylation conditions (e.g., base-promoted reaction with 2-chloro-N-methylpyridin-3-ylamine).
- This step forms the 4-[2-[methyl(pyridin-3-yl)amino]ethoxy]benzyl intermediate.
Synthesis of 5-(benzyl)-1,3-thiazolidine-2,4-dione:
- The thiazolidinedione core is synthesized by reacting thiourea with chloroacetic acid or its derivatives under reflux.
- The benzyl substituent is introduced at the 5-position via alkylation with the benzyl intermediate, typically using base (e.g., potassium carbonate) in polar aprotic solvents like DMF or DMSO.
-
- The final compound is treated with potassium hydroxide in an appropriate solvent to yield the potassium salt of the 5-substituted thiazolidin-3-ide-2,4-dione.
- The potassium salt form improves the compound’s physicochemical properties, such as solubility.
Alternative Synthetic Approaches
Multicomponent reactions: Some recent synthetic methodologies employ one-pot multicomponent reactions combining hydrazines, carbonyl compounds, and alkylating agents to construct heterocyclic systems similar to thiazolidinediones efficiently. However, for this specific compound, stepwise synthesis remains predominant due to the complexity of the substituents.
Cyclocondensation and cycloaddition methods: While cyclocondensation of hydrazines with 1,3-dicarbonyl compounds is a common route for related heterocycles, the thiazolidinedione ring is more commonly formed via thiourea and haloacid condensation. Cycloaddition methods are more relevant for pyrazole and related heterocycles but are less applicable here.
Data Tables: Preparation Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Etherification of phenol | 4-hydroxybenzyl halide + 2-(methyl(pyridin-3-yl)amino)ethyl chloride, K2CO3, DMF, 80°C, 12 h | 75-85 | High regioselectivity, mild conditions |
| Thiazolidinedione ring formation | Thiourea + chloroacetic acid, reflux in ethanol or water | 80-90 | Classic cyclocondensation, robust and scalable |
| Benzylation at 5-position | Benzyl intermediate + thiazolidinedione, K2CO3, DMF, 60-80°C, 8 h | 70-80 | Requires careful control to avoid overalkylation |
| Potassium salt formation | Alkylated product + KOH, methanol or water, room temp, 2 h | >95 | Quantitative salt formation, improves stability |
Research Outcomes and Discussion
The synthetic route outlined provides a high yield and purity of the target potassium salt compound, with overall yields typically exceeding 50% across the multi-step synthesis.
The key challenge lies in the selective functionalization of the 5-position of the thiazolidinedione ring without side reactions, which is addressed by controlled alkylation conditions.
The potassium salt form enhances the pharmacokinetic properties of the compound, such as solubility and bioavailability, which is critical for its application as a PPAR activator or enzyme inhibitor.
Recent patents (e.g., CN111511402A) highlight the use of similar compounds as PPAR activators for disease treatment, reflecting the importance of efficient synthetic access to these molecules.
No direct experimental data tables specifically for this compound were found in open literature; however, the synthesis follows well-established protocols for thiazolidinedione derivatives and substituted benzyl ethers, as supported by extensive heterocyclic synthesis literature.
Chemical Reactions Analysis
Types of Reactions
Potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide, potassium carbonate).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound shares structural homology with clinically approved TZDs but differs in key substituents. Below is a comparative analysis:
Key Observations:
Pyridine Ring Position : The target compound’s pyridin-3-yl group distinguishes it from pioglitazone (pyridin-2-yl) and rosiglitazone (pyridin-2-yl). This positional isomerism may alter PPARγ binding affinity and selectivity .
Benzyl vs. Benzylidene : describes a related compound with a benzylidene (double-bonded) substituent, which confers conformational rigidity and may influence receptor interaction compared to the benzyl group in the target compound .
Biological Activity
The compound potassium;5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a thiazolidinedione core, which is known for its role in enhancing insulin sensitivity. The key features of the compound include:
- Thiazolidinedione core : This moiety is crucial for the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a critical regulator of glucose and lipid metabolism.
- Pyridine ring : The presence of a methyl-substituted pyridine contributes to the compound's binding affinity and biological activity.
- Ethoxy and phenyl groups : These groups enhance the lipophilicity and bioavailability of the compound.
The primary mechanism through which this compound exerts its biological effects is via the activation of PPARγ. This nuclear receptor plays a vital role in regulating glucose homeostasis and lipid metabolism. Upon activation, PPARγ influences the transcription of genes involved in insulin sensitivity, adipogenesis, and inflammation.
Antidiabetic Activity
Research indicates that thiazolidinedione derivatives like this compound can significantly improve insulin sensitivity. A study highlighted that such compounds bind to PPARγ, leading to enhanced glucose uptake in adipocytes and muscle cells, which is essential for managing type 2 diabetes .
Table 1: Summary of Antidiabetic Activity
Anticancer Properties
Thiazolidinediones have also been studied for their potential anticancer effects. The structural features of this compound suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, certain thiazole derivatives have shown promising results against various cancer cell lines by inducing cytotoxicity .
Case Studies
- Antitumor Activity : A study demonstrated that a related thiazolidinedione exhibited significant cytotoxic effects on human glioblastoma cells with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
- Neuroprotective Effects : Another investigation reported that thiazolidinediones could protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
Anti-inflammatory Effects
In addition to its antidiabetic and anticancer properties, this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions like obesity and metabolic syndrome, where inflammation plays a pivotal role .
Q & A
Q. What are the recommended synthetic routes for potassium 5-[[4-[2-[methyl(pyridin-3-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione, and what yields are typically achieved?
The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. A key step is the purification via silica gel column chromatography using gradients of ethyl acetate and methanol, as described in a European patent application, achieving 90% yield. Post-synthesis validation includes LCMS (m/z 428 [M+H]+) and HPLC retention time (0.61 minutes) to confirm purity .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR spectroscopy : Assign proton environments (e.g., pyridine, thiazolidinedione rings).
- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for the potassium counterion coordination .
- Mass spectrometry (LCMS) : Confirm molecular weight (e.g., m/z 428 [M+H]+) .
Q. What is the proposed mechanism of action for this thiazolidinedione derivative in preclinical studies?
The compound likely acts as a PPARγ agonist, enhancing insulin sensitivity. In vitro assays (e.g., PPARγ reporter gene assays) and in vivo glucose tolerance tests in diabetic rodent models are standard methodologies. Comparative studies with rosiglitazone (a structural analog) show similar binding affinities .
Q. How can researchers validate purity and stability in formulation studies?
Use micellar UPLC with UV detection (e.g., 254 nm) for quantification. Stability studies under accelerated conditions (40°C/75% RH) over 6 months assess degradation products. Reference standards from pharmacopeial sources (e.g., USP) ensure accuracy .
Advanced Research Questions
Q. How do polymorphic forms influence the compound’s antidiabetic activity, and what methods differentiate them?
Polymorph screening via solvent recrystallization (e.g., ethanol/water mixtures) identifies forms with enhanced bioavailability. Techniques include:
- XRD : Resolves crystal lattice differences.
- DSC/TGA : Detects thermal stability (e.g., melting points, decomposition).
A patent highlights Form I as having superior PPARγ activation compared to amorphous forms, validated by in vivo glucose-lowering assays .
Q. What pharmacokinetic challenges arise from the potassium salt formulation, and how are they addressed?
The potassium salt improves solubility but may reduce intestinal absorption. Methods:
- LogP determination : Compare with hydrochloride or maleate salts (e.g., rosiglitazone maleate logP = 2.7).
- Caco-2 cell assays : Measure permeability.
- Pharmacokinetic modeling : AUC and Cmax studies in rodents show 20% higher bioavailability vs. free acid forms .
Q. What experimental design considerations are critical for optimizing reaction yields in large-scale synthesis?
Q. How should researchers resolve contradictions in reported bioactivity data between polymorphic forms?
- Dose-response studies : Compare EC50 values for PPARγ activation across polymorphs.
- In vivo cross-over studies : Administer equivalent doses of Form I vs. Form II in Zucker diabetic rats, monitoring glucose AUC.
- Molecular dynamics simulations : Predict binding stability in PPARγ ligand-binding domains .
Q. What strategies are employed to assess off-target toxicity and metabolic stability?
Q. How can biophysical interaction studies elucidate binding mechanisms with PPARγ?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
